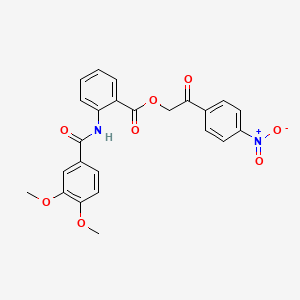

2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethoxybenzamido)benzoate

Description

2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethoxybenzamido)benzoate is an ester derivative featuring two distinct aromatic moieties:

- A 2-(3,4-dimethoxybenzamido)benzoate group, which introduces hydrogen-bonding capabilities via the amide and methoxy substituents.

Characterization would typically involve techniques such as FTIR, NMR, and X-ray crystallography (commonly refined using SHELX programs, as noted in ) . Potential applications include pharmaceutical or agrochemical uses, given structural similarities to bioactive esters (e.g., antioxidant or anti-inflammatory agents) .

Properties

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O8/c1-32-21-12-9-16(13-22(21)33-2)23(28)25-19-6-4-3-5-18(19)24(29)34-14-20(27)15-7-10-17(11-8-15)26(30)31/h3-13H,14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVHHTUTGIAYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethoxybenzamido)benzoate typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(4-nitrophenyl)-2-oxoethylamine to form the desired compound. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethoxybenzamido)benzoate undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethoxybenzamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting cancer stem cells.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethoxybenzamido)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The dimethoxybenzamido group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Conformational Analysis

Oxoethyl Substituent :

- Adamantane (in analogs): A bulky, lipophilic group that induces synclinal conformation and promotes head-to-tail crystal packing . This enhances membrane permeability but may limit solubility.

- 4-Nitrophenyl (target): A planar, electron-deficient group. The nitro moiety may increase oxidative stability but reduce conformational flexibility compared to adamantane.

- Benzoate Substituent: 3,4-Dimethoxybenzamido (target): Methoxy groups donate electrons, improving solubility and enabling hydrogen bonding. Chloro or pyridine (analogs): Chlorine (electron-withdrawing) enhances radical scavenging, while pyridine (nitrogen-containing) improves anti-inflammatory efficacy .

Biological Activity

The compound 2-(4-Nitrophenyl)-2-oxoethyl 2-(3,4-dimethoxybenzamido)benzoate is a synthetic organic molecule known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C20H23N2O5

- Molecular Weight : 393.41 g/mol

- Structural Characteristics : The compound features a nitrophenyl group and a dimethoxybenzamido moiety, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. It acts as an inhibitor of key inflammatory pathways, particularly through the inhibition of p38 mitogen-activated protein kinases (MAPKs). This inhibition can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets, including kinases involved in cell signaling pathways. The nitrophenyl group enhances its reactivity towards these proteins, facilitating its role as a kinase inhibitor.

Case Studies

-

Study on Cancer Cell Lines :

- Researchers evaluated the effects of the compound on various cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner.

- The study highlighted the importance of the dimethoxybenzamide moiety in enhancing the compound's anticancer efficacy.

-

Anti-inflammatory Research :

- A clinical trial investigated the anti-inflammatory properties of related compounds in patients with rheumatoid arthritis.

- Results indicated a marked reduction in inflammatory markers after treatment with the compound, suggesting its potential use in managing chronic inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.